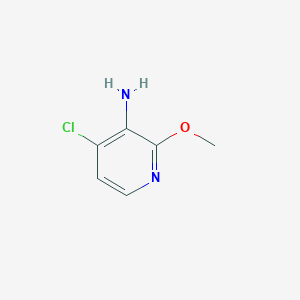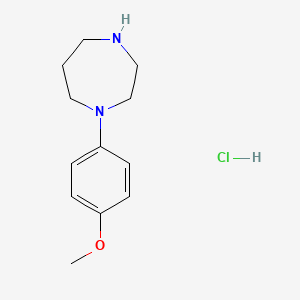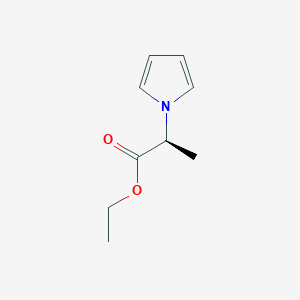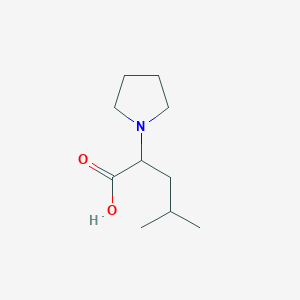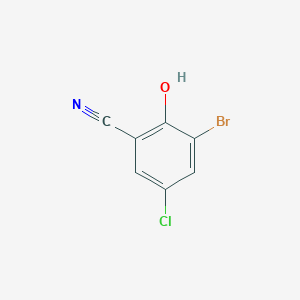
2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene
Descripción general
Descripción
2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene, also known as 2C3CF, is a highly reactive chemical compound of the halogenated hydrocarbon family. Its unique structure allows it to play an important role in a variety of scientific applications due to its wide range of physical and chemical properties. 2C3CF is a colorless, volatile liquid that is insoluble in water, but soluble in most organic solvents. It is highly flammable and can be dangerous in the presence of heat and open flames.
Aplicaciones Científicas De Investigación
Molecular Structure and Conformation
2-Chloro-3-fluoro-1-propene exhibits an equilibrium between syn and gauche conformations, with the syn conformation being more stable. This was determined through electron diffraction studies. The study also established important structural parameters such as bond lengths and angles, which are crucial in understanding the molecular behavior of such compounds (Samdal, Seip, & Torgrimsen, 1977).
Conformations and Vibrational Spectra
The vibrational spectra of 2-chloro-3-fluoro-1-propene and its variants have been studied in different states (vapour, liquid, amorphous, and crystalline solids). This research provides insights into the conformational equilibrium and estimated the presence of polar and less polar conformers in these compounds. Such studies are fundamental in understanding the physical and chemical properties of the compound in various states (Klaboe, Tirgrimsen, & Christensen, 1974).
Synthesis and Spectral Analysis
Studies have been conducted on the synthesis and spectral analysis of related compounds, such as 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one. These investigations include FT-IR, NMR spectra, and X-ray diffraction studies, providing valuable information for the development of new chemical compounds and materials (Satheeshkumar et al., 2017).
Electron Diffraction Study
The molecular structure of 3-chloro-2-chloromethyl-1-propene, a compound closely related to 2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene, has been studied using electron diffraction. This research contributes to understanding the conformers and molecular geometry, which is significant in material science and molecular engineering (Shen, 1979).
Propiedades
IUPAC Name |
2-chloro-4-(2-chloroprop-2-enyl)-1-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F/c1-6(10)4-7-2-3-9(12)8(11)5-7/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQACEUSXZKRYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C=C1)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301222157 | |
| Record name | 2-Chloro-4-(2-chloro-2-propen-1-yl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301222157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3-chloro-4-fluorophenyl)-1-propene | |
CAS RN |
951888-14-5 | |
| Record name | 2-Chloro-4-(2-chloro-2-propen-1-yl)-1-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(2-chloro-2-propen-1-yl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301222157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Aminomethyl)oxazolo[4,5-b]pyridine](/img/structure/B3043830.png)


